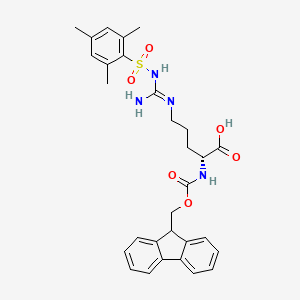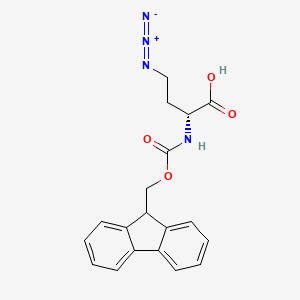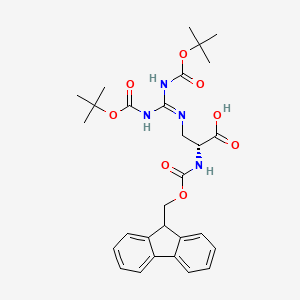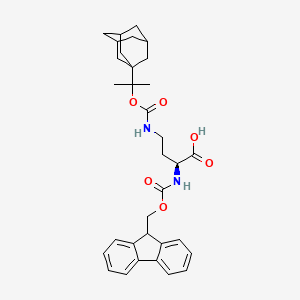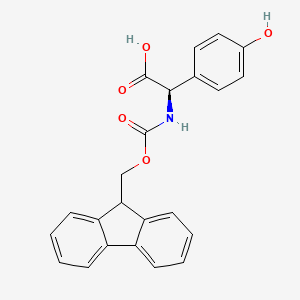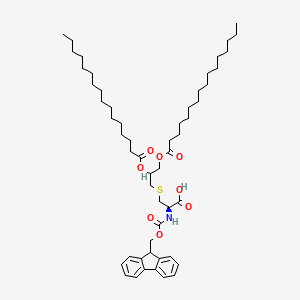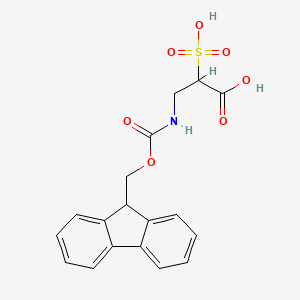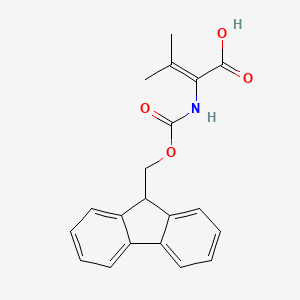
Fmoc-2,3-dehydroval-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2,3-dehydroval-OH is a specialty product used for proteomics research1. It has a molecular weight of 337.38 and a molecular formula of C20H19NO41.
Synthesis Analysis
The Fmoc group can be introduced byAplicaciones Científicas De Investigación
Proteomics Research
“Fmoc-2,3-dehydroval-OH” is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques. The use of “Fmoc-2,3-dehydroval-OH” in this field is likely related to its role in peptide synthesis, given its structure and properties.
Biomedical Applications
“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of peptide-based hydrogels (PHGs) for potential biomedical applications . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
In one study, six analogues of a series of peptides, referred to as series K, were synthesized. In these analogues, the acetyl group at the N-terminus was replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The peptides’ tendency to self-assemble and gel in aqueous solution was investigated using a set of biophysical techniques .
The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
Bioprinting Applications
“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .
Peptide Synthesis
“Fmoc-2,3-dehydroval-OH” is also used in peptide synthesis . The Fmoc group is a protective group used in organic synthesis, particularly in peptide synthesis, where it serves to protect the amine functional group . The Fmoc group is removed under mildly basic conditions, making it compatible with many other reaction conditions .
Bioprinting Applications
“Fmoc-2,3-dehydroval-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .
Peptide Synthesis
“Fmoc-2,3-dehydroval-OH” is also used in peptide synthesis . The Fmoc group is a protective group used in organic synthesis, particularly in peptide synthesis, where it serves to protect the amine functional group . The Fmoc group is removed under mildly basic conditions, making it compatible with many other reaction conditions .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVIIHAWJFLOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,3-dehydroval-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

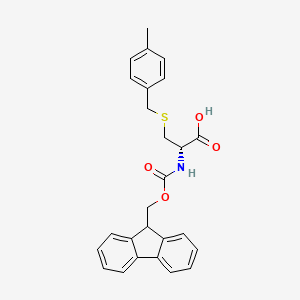
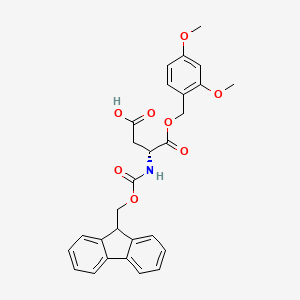
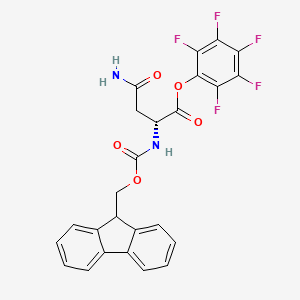
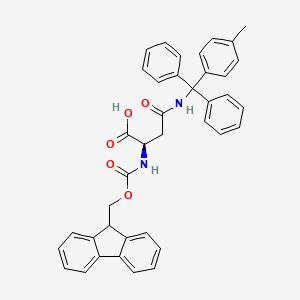
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)
